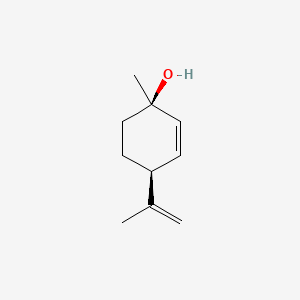

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

描述

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is an organic compound with the molecular formula C10H16O. It is a colorless to pale yellow oily substance that is slightly soluble in solvents like chloroform, DMSO, and methanol. This compound is known for its unique structure, which includes a cyclohexene ring with a methyl and a prop-1-en-2-yl group attached.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol can be achieved through various organic reactions. One common method involves the acid-catalyzed reaction of a suitably selected and substituted cyclic alkene with a di-halo-olivetol derivative . This reaction typically requires specific conditions such as controlled temperature and the presence of an acid catalyst to ensure high yield and stereospecificity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as steam distillation, azeotropic distillation, and supercritical fluid extraction are employed to extract and purify the compound .

化学反应分析

Types of Reactions

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol undergoes various chemical reactions, including:

Oxidation: Converts the alcohol group to a carbonyl group.

Reduction: Reduces the double bonds in the cyclohexene ring.

Substitution: Involves the replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar catalyst are employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products

The major products formed from these reactions include various cyclohexanone derivatives, reduced cyclohexane compounds, and substituted cyclohexene derivatives .

科学研究应用

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

作用机制

The mechanism by which (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

- (1R,4S)-4-Isopropenyl-1-methyl-2-cyclohexen-1-ol

- (-)-p-Mentha-2,8-dien-1-ol

- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R-cis)-

Uniqueness

What sets (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol apart from similar compounds is its specific stereochemistry and the presence of both a methyl and a prop-1-en-2-yl group on the cyclohexene ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

生物活性

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, also known as cis-Isolimonenol, is a monoterpenoid compound with a molecular formula of CHO and a molecular weight of 152.23 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture.

The compound is characterized by its unique structure, which includes a cyclohexene ring with a methyl and an isopropenyl group. The stereochemistry at the 1 and 4 positions contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 152.23 g/mol |

| CAS Number | 82769-01-5 |

| Purity | >95% (HPLC) |

Sources and Synthesis

This compound can be synthesized from (+)-Limonene through various chemical reactions involving acetal formation. It is also a byproduct in the synthesis of cannabinoids such as THC and CBD, indicating its relevance in medicinal chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL. This suggests potential applications in developing natural preservatives or therapeutic agents against bacterial infections .

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro assays indicated that it scavenges free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant capacity was quantified using the DPPH radical scavenging assay, where it exhibited an IC50 value of approximately 30 μg/mL .

Anti-inflammatory Effects

Further investigations into the anti-inflammatory properties revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect was confirmed through ELISA assays, indicating its potential as an anti-inflammatory agent .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of various terpenes, including this compound. The results showed that this compound had a comparable effect to conventional antibiotics against certain pathogens, suggesting its utility in alternative medicine .

Case Study 2: Antioxidant Activity

In another research article focusing on natural antioxidants, this compound was tested alongside other monoterpenes. The findings indicated that it significantly reduced lipid peroxidation in rat liver homogenates, highlighting its potential for protecting against liver damage induced by oxidative stress .

属性

IUPAC Name |

(1R,4S)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPMHJQMNACGDI-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@@](C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192114 | |

| Record name | p-Mentha-2,8-dien-1-ol, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3886-78-0 | |

| Record name | p-Mentha-2,8-dien-1-ol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Mentha-2,8-dien-1-ol, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-MENTHA-2,8-DIEN-1-OL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI67O93A9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。